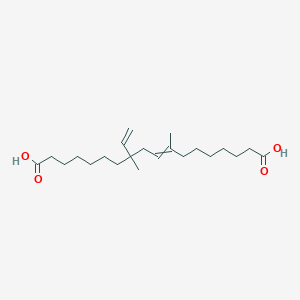
11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid is a complex organic compound with a unique structure that includes both ethenyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a precursor molecule followed by a series of oxidation and reduction reactions to introduce the ethenyl and dimethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Propiedades
Número CAS |
115210-36-1 |
|---|---|
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
11-ethenyl-8,11-dimethyloctadec-8-enedioic acid |
InChI |
InChI=1S/C22H38O4/c1-4-22(3,17-12-8-7-11-15-21(25)26)18-16-19(2)13-9-5-6-10-14-20(23)24/h4,16H,1,5-15,17-18H2,2-3H3,(H,23,24)(H,25,26) |
Clave InChI |
MFDRUCYNVVQHKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(CCCCCCC(=O)O)C=C)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















